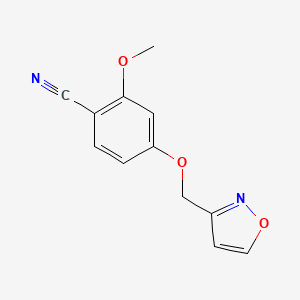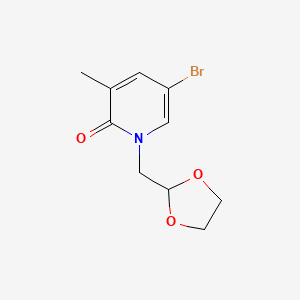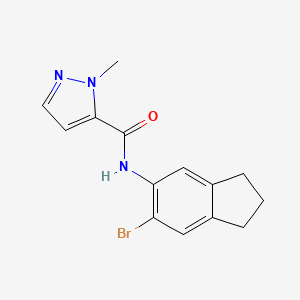![molecular formula C12H19N3O B7679711 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine](/img/structure/B7679711.png)
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine, also known as MPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a pyridine derivative that has been synthesized through various methods and has shown promising results in various studies.
Applications De Recherche Scientifique
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been studied as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied as a potential anti-cancer agent for various types of cancer, including breast cancer, lung cancer, and colon cancer.
Mécanisme D'action
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine's mechanism of action is not yet fully understood. However, it has been reported to act as an inhibitor of the enzyme monoamine oxidase-B (MAO-B), which is involved in the metabolism of dopamine. This compound has also been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to increase dopamine levels in the brain, which may contribute to its anti-Parkinson's disease effects. This compound has also been reported to reduce inflammation and oxidative stress, which may contribute to its anti-cancer and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. This compound has also been shown to have low toxicity in animal studies. However, this compound's mechanism of action is not yet fully understood, which may limit its potential applications.
Orientations Futures
For 4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine research include investigating its mechanism of action, developing more efficient synthesis methods, and determining its optimal dosage and administration route.
Méthodes De Synthèse
4-[[2-Methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine can be synthesized through various methods, including the reaction of 2-chloro-4-(prop-2-enylamino)pyridine with 2-methoxyethylamine. Another method involves the reaction of 4-(prop-2-enylamino)pyridine with 2-methoxyethylamine in the presence of a catalyst. Both methods have been reported to yield this compound with high purity and yield.
Propriétés
IUPAC Name |
4-[[2-methoxyethyl(prop-2-enyl)amino]methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-6-15(7-8-16-2)10-11-4-5-14-12(13)9-11/h3-5,9H,1,6-8,10H2,2H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICCCUOUHRBODW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC=C)CC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

![2-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,3-oxazole](/img/structure/B7679645.png)
![3-[(3-Chlorophenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679652.png)
![2-[[1-(Dimethylamino)cyclobutyl]methyl-methylamino]-1-(4-pyrazin-2-ylpiperazin-1-yl)ethanone](/img/structure/B7679653.png)

![2-Methoxy-4-[(2-methyl-1,2,4-triazol-3-yl)methoxy]benzonitrile](/img/structure/B7679665.png)

![[4-[(2-Methoxypyridin-3-yl)methyl-methylamino]oxan-4-yl]methanol](/img/structure/B7679690.png)

![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
